3-Fluoro-4-mercaptobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

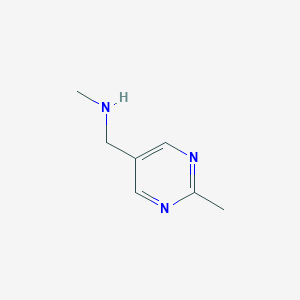

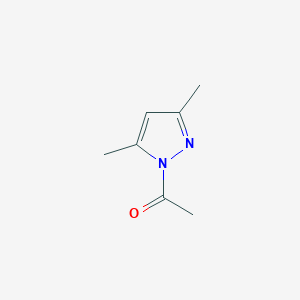

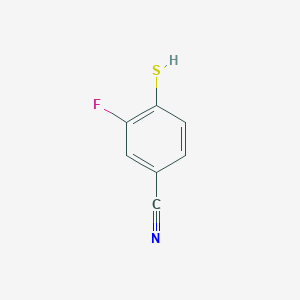

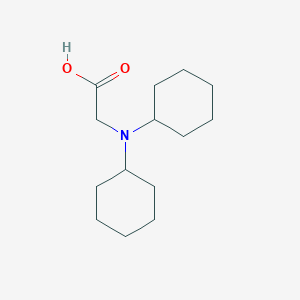

The molecular structure of 3-Fluoro-4-mercaptobenzonitrile consists of a benzene ring with a fluorine atom and a mercaptobenzonitrile group attached to it . Further details about its structure might require advanced analytical techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

3-Fluoro-4-mercaptobenzonitrile has a molecular weight of 153.18 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density might be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Application 1: Investigating Electrostatics at Electrode/SAM/Solution Interfaces

- Summary of the Application: 4-Mercaptobenzonitrile (MBN) in self-assembled monolayers (SAMs) on Au and Ag electrodes was studied to correlate the nitrile stretching frequency with the local electric field exploiting the vibrational Stark effect (VSE) .

- Methods of Application: The study involved surface enhanced infrared absorption and Raman spectroscopy. The main factors controlling the nitrile stretching frequency were sorted out, which include external electric fields, the metal-MBN bond, the surface potential, and hydrogen bond interactions .

- Results or Outcomes: The study presented an electrostatic description of the interfacial potential distribution that allows for determining the electric field strengths on the SAM surface, as well as the effective potential of zero-charge of the SAM-coated metal .

Application 2: Non Linear Optical Activity

- Summary of the Application: The compound 3-fluoro-4-methylbenzonitrile was studied for its non-linear optical activity .

- Methods of Application: The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set. FTIR and FT-Raman spectra were investigated and compared with the observed data .

- Results or Outcomes: The study found that the title compound was an efficient tool for future applications in the field of non-linear optics. The first order hyperpolarizability calculated by quantum calculations infers this .

It’s also worth noting that benzonitrile compounds, which include 3-Fluoro-4-mercaptobenzonitrile, have wide applications in various fields. For instance, they are used as preservatives for food products, in the production of dyes such as aniline blue, and in the medical field as urinary antiseptics and for disinfecting bronchial tubes .

Eigenschaften

IUPAC Name |

3-fluoro-4-sulfanylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQILTZVEPXZDKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-mercaptobenzonitrile | |

CAS RN |

110888-16-9 |

Source

|

| Record name | 3-fluoro-4-sulfanylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)

![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)

![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)

![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)